molecular formula C14H23N3O2S B11602394 3-Heptyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one

3-Heptyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one

Cat. No.: B11602394
M. Wt: 297.42 g/mol
InChI Key: CKJSNISMHJMZGU-UHFFFAOYSA-N
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Description

3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE is a complex organic compound featuring a heptyl chain, a triazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of heptyl bromide with 4H-1,2,4-triazole-3-thiol to form the heptyl triazole intermediate. This intermediate is then reacted with oxirane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted triazole derivatives. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE apart is its unique combination of a heptyl chain, triazole ring, and oxolane ring. This structure imparts specific chemical and biological properties that are not commonly found in other triazole derivatives.

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

3-heptyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)oxolan-2-one

InChI

InChI=1S/C14H23N3O2S/c1-2-3-4-5-6-7-11-8-12(19-13(11)18)9-20-14-15-10-16-17-14/h10-12H,2-9H2,1H3,(H,15,16,17)

InChI Key

CKJSNISMHJMZGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC(OC1=O)CSC2=NC=NN2

Origin of Product

United States

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